molecular formula C12H15N3O B13853371 3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one

3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one

Cat. No.: B13853371
M. Wt: 217.27 g/mol
InChI Key: WIFYMFVXDSPJBY-UHFFFAOYSA-N
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Description

3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one (CAS 1217349-19-3) is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol . This high-purity (98%) compound belongs to the imidazo[4,5-b]pyridine chemical class, a scaffold of significant interest in medicinal chemistry due to its structural homology with purine bases, which allows its derivatives to interact readily with diverse biomolecules . This specific cyclohexyl-substituted derivative has been identified as a Platelet Activating Factor (PAF) antagonist, making it a valuable tool for investigating PAF-mediated processes in physiological and disease models . The imidazo[4,5-b]pyridine core is a privileged structure in drug discovery, featured in compounds investigated for a wide range of therapeutic areas. Research into this scaffold has revealed potent and selective inhibitors for targets like Phosphodiesterase 10A (PDE10A) for neuroscience applications , as well as molecules capable of reversing multidrug resistance (MDR) in cancer cells by inhibiting the P-glycoprotein (ABCB1) efflux pump . Furthermore, related derivatives have been explored for their antimicrobial properties . This makes this compound a versatile intermediate or reference standard for researchers developing novel therapies for inflammatory disorders , metabolic diseases , neuropsychiatric conditions , and oncology . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C12H15N3O/c16-11-7-6-10-12(14-11)15(8-13-10)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,14,16)

InChI Key

WIFYMFVXDSPJBY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=NC3=C2NC(=O)C=C3

Origin of Product

United States

Preparation Methods

Reaction Scheme and Conditions

  • Starting materials: 4-nitro-1H-imidazole-5-carbonyl chlorides and activated methylene compounds (e.g., cyclohexyl-substituted methylene compounds).
  • Condensation reagent: Magnesium ethoxide.
  • Reductive cyclization: Catalytic hydrogenation over palladium or treatment with alkaline sodium borohydride in the presence of palladium.
  • Outcome: Formation of 4-hydroxyimidazo[4,5-b]pyridinones with substitution at the 3-position, such as cyclohexyl groups.

Key Features

  • The method allows the introduction of cyclohexyl substituents at the 3-position via the choice of activated methylene compound.
  • Reductive cyclization is critical for ring closure, converting nitro-substituted intermediates to the desired imidazo[4,5-b]pyridin-5-one core.
  • The process is versatile and yields highly oxygenated derivatives akin to 1-deazapurines.

Oxidative Cyclization of Aminoheterocycles with β-Dicarbonyl Compounds

Another synthetic strategy involves the oxidative cyclization of N-amino-2-iminopyridines with cyclic β-diketones under aerobic conditions, catalyzed by acetic acid and molecular oxygen.

Reaction Conditions and Mechanism

  • Reactants: N-amino-2-iminopyridines and cyclic β-diketones (e.g., cyclohexane-1,3-dione derivatives).
  • Catalyst/Conditions: Acetic acid (6 equivalents), ethanol solvent, oxygen atmosphere at 1 atm, heated to 130 °C for 18 hours.
  • Mechanism: Nucleophilic addition of the enol form of the β-diketone to the amino-iminopyridine forms an adduct, which undergoes oxidative dehydrogenation by molecular oxygen, followed by cyclization and dehydration to yield the fused imidazo ring system.

Representative Data

Entry β-Diketone Substrate Acetic Acid Equiv. Atmosphere Yield (%) Notes
1 Cyclohexane-1,3-dione 6 O2 (1 atm) 74 High yield, selective cyclization
2 Cyclopentanedione 6 O2 (1 atm) 72 Formation of cyclopenta-fused analogues
3 Phenyl-substituted diketone 6 O2 (1 atm) 52-74 Substrate scope variation

This method is notable for its environmental friendliness, using molecular oxygen as the oxidant and avoiding heavy metal catalysts.

Transition-Metal-Catalyzed Approaches

Copper-catalyzed methods have been explored for related fused heterocycles, especially imidazo[1,2-a]pyridines, which share mechanistic similarities with imidazo[4,5-b]pyridin-5-ones.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yields (%)
Reductive cyclization of imidazolyl carbonyls 4-nitro-1H-imidazole-5-carbonyl chlorides, Mg(OEt)2, Pd-catalyst, NaBH4 Efficient ring closure, versatile Requires preparation of carbonyl chlorides Moderate to high
Oxidative cyclization with β-diketones N-amino-2-iminopyridines, cyclic β-diketones, AcOH, O2, EtOH, 130 °C Green oxidant (O2), mild conditions Long reaction time (18 h) 70-75
Copper-catalyzed oxidative cyclization CuI or Cu(II), DMF, air, 100 °C Catalytic, ligand-free Mostly for related imidazo isomers Moderate

Mechanistic Insights

  • Reductive cyclization involves initial condensation to form imidazolyl carbonyl intermediates, followed by catalytic hydrogenation or hydride reduction to close the imidazo ring.
  • Oxidative cyclization proceeds via nucleophilic addition of the enol form of β-diketones to amino-iminopyridines, with molecular oxygen facilitating dehydrogenation and subsequent cyclization.
  • Copper catalysis often involves radical intermediates and aerobic oxidation cycles regenerating the catalyst.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .

Scientific Research Applications

3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The imidazo[4,5-b]pyridin-5-one core is shared among several derivatives, differing primarily in substituents and heterocyclic fusion patterns. Key structural analogs include:

Compound Name Substituents/Modifications Core Structure Key Properties/Activities References
3-Cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one Cyclohexyl at 3-position Imidazo[4,5-b]pyridin-5-one Underexplored in literature
2-Amino-1-methyl-6-phenyl-4H-imidazo[4,5-b]pyridin-5-one (5-OH-PhIP) Phenyl at 6-position, methyl at 1-position Imidazo[4,5-b]pyridin-5-one Mutagenic activity, tautomer stability
7-Methyl-2-phenyl-2,4-dihydro[1,2,3]triazolo[4,5-b]pyridin-5-one Triazolo-fused core, methyl and phenyl Triazolo[4,5-b]pyridin-5-one Anti-HCV activity (EC₉₀ = 15.4 µM)
6-Hydroxy-1-phenethyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one Phenethyl at 1-position, hydroxyl at 6 Imidazo[4,5-b]pyridin-5-one Intermediate in ribonuclease inhibitors
2-(Methoxy-sulfonyloxy-phenyl)-4H-imidazo[4,5-b]pyridin-5-one Sulfonyloxy groups at 2- and 4-positions Imidazo[4,5-b]pyridin-5-one Hypotensive/cardiotonic activity

Physicochemical Properties

  • Melting Points :
    • Triazolo derivatives (e.g., 7-methyl-2-phenyl-triazolo[4,5-b]pyridin-5-one) exhibit higher melting points (242–298°C) due to rigid fused-ring systems .
    • Sulfonyloxy-substituted imidazo derivatives (e.g., 2-methoxy-4-propanesulfonyloxy-phenyl) show moderate melting points (193–261°C) .
  • Spectral Data :
    • IR spectra consistently show NH and C=O stretching vibrations (~3200 cm⁻¹ and ~1680 cm⁻¹) across imidazo and triazolo derivatives .
    • ¹H-NMR spectra for phenyl-substituted analogs (e.g., 5-OH-PhIP) display aromatic protons at δ 7.2–7.8 ppm and NH signals at δ 5.5–6.0 ppm .

Biological Activity

3-Cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula: C13H14N2O
  • Molecular Weight: 214.26 g/mol
  • IUPAC Name: this compound

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazo[4,5-b]pyridine, including this compound, exhibit notable antimicrobial properties. In vitro evaluations against various bacterial strains, such as Escherichia coli and Bacillus cereus, have shown promising results, indicating that these compounds could serve as potential antimicrobial agents .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli12 µg/mL
This compoundB. cereus15 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study focused on glioblastoma multiforme (GBM), derivatives containing the imidazo[4,5-b]pyridine scaffold were evaluated for their ability to inhibit Src family kinases (SFKs), which are implicated in cancer progression. The most active derivatives demonstrated submicromolar IC50 values against GBM cell lines .

CompoundCell LineIC50 (µM)
This compoundU870.430
This compoundU2510.479

The mechanism of action for this compound involves its interaction with specific molecular targets, including kinases involved in cell signaling pathways. The presence of the imidazole ring allows for hydrogen bonding with target proteins, influencing their activity and potentially leading to apoptosis in cancer cells .

Study on Glioblastoma Treatment

A significant study evaluated the efficacy of imidazo[4,5-b]pyridine derivatives against GBM cell lines. The results indicated that compounds with a cyclohexyl group exhibited enhanced binding affinity to the ATP-binding site of SFKs compared to other derivatives. This finding suggests that modifications to the imidazole scaffold can lead to improved therapeutic agents for GBM treatment .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of various imidazo[4,5-b]pyridine derivatives. The study highlighted that structural variations significantly affected the antimicrobial potency against both gram-positive and gram-negative bacteria. The cyclohexyl substitution was found to enhance lipophilicity and membrane penetration, contributing to increased antibacterial activity .

Q & A

Q. What orthogonal methods validate purity and stability under storage conditions?

  • Quality Control :
  • HPLC-DAD/MS : Ensure >95% purity (C18 column, acetonitrile/water gradient). Monitor degradation products after 6 months at −20°C.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C) to guide storage protocols .

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